molecular formula C21H20N6O5 B1403263 2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione CAS No. 80860-44-2

2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione

Cat. No. B1403263
CAS RN: 80860-44-2
M. Wt: 436.4 g/mol
InChI Key: NCKOCYFGFYXGQG-FNSSNTJLSA-N
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Description

2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C21H20N6O5 and its molecular weight is 436.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Optical and Electronic Properties

Research has delved into the conformational analysis and absolute configurations of related compounds, including the study of electronic absorption and circular dichroism spectra. These analyses are crucial in understanding the stereochemical characteristics of natural products and their derivatives, which can be pivotal in drug discovery and the design of functionalized nucleosides (Ivanova & Spiteller, 2011).

Synthesis Techniques

The synthesis of related isoindoline-1,3-diones, like 2-(7-Fluoro-3-oxo-3,4-2H- benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones, has been explored using amino resin as a scavenger reagent. This method is significant in producing high-purity compounds, which is essential for further applications in various fields (Xiaoguang & Yin Du-lin, 2005).

Structural Analysis

Studies have also been conducted on similar compounds to analyze their crystal structures. Such research is vital for understanding the molecular geometry and potential interactions that can be exploited in various applications, including pharmaceuticals (Anouar et al., 2019).

Antimicrobial Properties

Research on derivatives of isoindoline-1,3-dione, such as 2-(dimethylaminomethyl)isoindoline-1,3-dione, has shown significant antimicrobial activity. These findings are crucial in the development of new drugs and treatments for various bacterial infections (Sabastiyan & Suvaikin, 2012).

Biochemical Applications

Further research has been carried out on compounds like 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, evaluating their potential as acetylcholinesterase inhibitors, which is significant in Alzheimer's disease research (Andrade-Jorge et al., 2018).

properties

IUPAC Name

2-[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O5/c1-21(2)31-14-12(7-26-18(28)10-5-3-4-6-11(10)19(26)29)30-20(15(14)32-21)27-9-25-13-16(22)23-8-24-17(13)27/h3-6,8-9,12,14-15,20H,7H2,1-2H3,(H2,22,23,24)/t12-,14-,15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKOCYFGFYXGQG-FNSSNTJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CN5C(=O)C6=CC=CC=C6C5=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CN5C(=O)C6=CC=CC=C6C5=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737867
Record name 5'-Deoxy-5'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2',3'-O-(1-methylethylidene)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80860-44-2
Record name 5'-Deoxy-5'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2',3'-O-(1-methylethylidene)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione
Reactant of Route 5
2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione

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